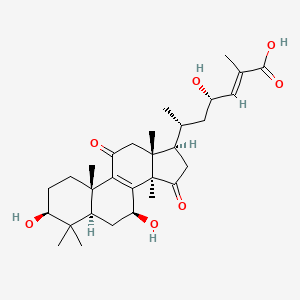

Ganoderic acid epsilon

Description

Properties

IUPAC Name |

(E,4S,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21-22,31-32,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,22+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWGXXQCEDNROQ-UZOYOLKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315063 | |

| Record name | (+)-Ganoderic acid ε | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294674-05-8 | |

| Record name | (+)-Ganoderic acid ε | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Ganoderic acid ε | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid epsilon is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions in the mevalonate pathway to produce lanosterol, which is then converted into ganoderic acids through further oxidation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Advanced bioengineering techniques, including the use of genetically modified strains and optimized growth media, have been employed to enhance the yield of ganoderic acids . Additionally, heterologous expression systems, such as Saccharomyces cerevisiae, have been explored to produce ganoderic acids more efficiently .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid epsilon undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to introduce additional oxygen functionalities into the molecule.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce ketone and aldehyde groups.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct bioactivities and potential therapeutic applications .

Scientific Research Applications

Chemistry:

- Used as a lead compound for the synthesis of novel triterpenoid derivatives with enhanced bioactivity .

Biology:

Medicine:

- Exhibits anticancer properties by inducing apoptosis and inhibiting metastasis in various cancer cell lines .

- Demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .

Industry:

Mechanism of Action

Ganoderic acid epsilon is part of a larger family of ganoderic acids, which includes compounds such as ganoderic acid A, B, C, and D. While all ganoderic acids share a common triterpenoid structure, they differ in the number and position of functional groups, leading to variations in their bioactivities .

Uniqueness:

Comparison with Similar Compounds

Structural Differences

The structural distinctions between ganoderic acid epsilon and related triterpenes are critical to their bioactivity and biosynthesis:

Key Observations :

- This compound shares the same molecular formula (C30H44O7) as ganoderic acids A and B but differs in hydroxyl/ketone group positioning .

- Compared to LM2 and C2, epsilon has two additional hydrogen atoms, suggesting structural variations in double bonds or ring systems .

- Ganoderic acid eta (C30H44O8) contains an extra oxygen atom, likely enhancing its polarity and solubility compared to epsilon .

Functional Insights :

- Epsilon and LM2 share immunomodulatory roles but differ in structural specificity .

- Unlike epsilon, ganoderic acids A and B are prioritized in pharmacological studies for their anticancer and antidiabetic effects .

Biological Activity

Ganoderic acid epsilon (GAE) is a bioactive compound derived from the fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound belongs to a class of triterpenoids known as ganoderic acids, which have been extensively studied for their diverse biological activities. This article reviews the current understanding of GAE's biological activity, including its anti-cancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its unique lanostane-type triterpenoid structure. The specific chemical structure contributes to its biological activities, which include modulation of various signaling pathways involved in cell growth, apoptosis, and inflammation.

1. Anti-Cancer Activity

Numerous studies have indicated that GAE exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanisms through which GAE exerts its effects include:

- Cell Cycle Arrest : GAE causes cell cycle arrest in the G1 phase, inhibiting cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death by activating intrinsic apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that GAE can inhibit tumor growth in mouse models.

A summary of relevant studies is presented in the table below:

| Study Reference | Cell Line/Model | Key Findings |

|---|---|---|

| HeLa | Induced apoptosis and cell cycle arrest | |

| MCF-7 | Inhibited proliferation and induced apoptosis | |

| Mouse Model | Reduced tumor size and weight |

2. Anti-Inflammatory Effects

GAE has been shown to possess anti-inflammatory properties by modulating immune responses. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanisms include:

- Macrophage Polarization : GAE regulates macrophage polarization, reducing M1 macrophages while promoting M2 macrophages.

- Inhibition of NF-kB Pathway : GAE downregulates the NF-kB signaling pathway, which is crucial for inflammatory responses.

3. Antioxidant Activity

The antioxidant properties of GAE contribute to its protective effects against oxidative stress. It enhances the activity of endogenous antioxidant enzymes and reduces reactive oxygen species (ROS) levels in cells.

Case Studies

Several case studies highlight the therapeutic potential of GAE:

- Cancer Treatment : A study involving mice with induced tumors showed that treatment with GAE significantly reduced tumor size and improved survival rates.

- Diabetes Management : Research indicated that GAE improved glucose tolerance in diabetic animal models, suggesting potential benefits for metabolic disorders.

Research Findings

Recent research has expanded our understanding of the pharmacological mechanisms underlying the effects of GAE:

- Mechanistic Studies : Investigations into signaling pathways have revealed that GAE interacts with key proteins involved in apoptosis and inflammation, such as p53 and NF-kB.

- Network Pharmacology : Computational analyses have identified multiple targets for GAE, indicating its multifaceted role in biological systems.

Q & A

Q. What standardized methodologies are recommended for extracting and purifying ganoderic acid epsilon from Ganoderma species?

- Methodological Answer : Extraction typically involves solvent-based methods (e.g., ethanol or methanol) combined with ultrasonic-assisted extraction to enhance yield . Purification employs chromatographic techniques such as preparative HPLC or column chromatography with silica gel. Critical parameters include solvent polarity gradients and temperature control to prevent degradation of triterpenoids. Quality assessment via TLC or HPLC-DAD is essential to confirm purity before downstream assays .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR (1D and 2D) : To confirm the lanostane skeleton and functional groups (e.g., carbonyl and hydroxyl groups) .

- High-resolution mass spectrometry (HR-MS) : For molecular formula verification (C30H44O7) and fragmentation patterns .

- Reference standards : Cross-referencing with published NMR and MS data is critical, as minor structural variations (e.g., ganoderic acid D vs. epsilon) can significantly alter bioactivity .

Q. What preliminary assays are used to assess the bioactivity of this compound?

- Methodological Answer : Initial pharmacological screening often includes:

- Anti-proliferative assays : Using cancer cell lines (e.g., HepG2 or MCF-7) with MTT or SRB protocols .

- Immunomodulatory tests : ConA-induced splenocyte proliferation assays to evaluate immune-enhancing effects .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls to rule out extraction solvent interference .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy while minimizing cytotoxicity?

- Methodological Answer :

- Range-finding studies : Start with broad concentrations (e.g., 1–100 μM) to identify the IC50 or EC50.

- Mechanistic assays : Combine with apoptosis markers (e.g., Annexin V/PI staining) or cell cycle analysis to differentiate cytotoxic vs. cytostatic effects .

- Statistical rigor : Use non-linear regression models (e.g., GraphPad Prism) to calculate dose-response curves with 95% confidence intervals .

Q. What statistical approaches resolve contradictions in this compound’s reported bioactivities across studies?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies to assess effect size heterogeneity (e.g., I<sup>2</sup> statistic) .

- Sensitivity analysis : Evaluate confounding variables (e.g., extraction method, cell line variability) using multivariate regression .

- Cross-validation : Replicate key findings in orthogonal assays (e.g., in vitro vs. ex vivo models) .

Q. How can multi-omics integration improve understanding of this compound’s mechanisms?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB or MAPK pathways) .

- Metabolomics : LC-MS-based profiling to trace metabolic shifts (e.g., lipid peroxidation or ATP depletion) .

- Data integration : Use pathway enrichment tools (e.g., KEGG, DAVID) to map multi-omics interactions .

Data Analysis and Reproducibility

Q. What strategies mitigate variability in this compound quantification across HPLC platforms?

- Methodological Answer :

- Column calibration : Use C18 columns with identical particle sizes (e.g., 5 μm) and mobile phases (e.g., acetonitrile/0.1% formic acid) .

- Internal standards : Spiked deuterated analogs (e.g., d3-ganoderic acid) to correct for recovery differences .

- Inter-laboratory validation : Share protocols via platforms like Protocols.io to standardize retention time and peak integration .

Q. How should researchers address batch-to-batch variability in Ganoderma extracts during long-term studies?

- Methodological Answer :

- Chemical fingerprinting : Use HPLC-PDA or LC-MS to create reference chromatograms for each batch .

- Stability testing : Store extracts under inert atmospheres (N2) at -80°C and monitor degradation via accelerated stability studies .

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

Tables for Methodological Reference

Q. Table 1. Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-MS | Quantification, purity check | Column: C18; Mobile phase: MeCN/H2O | |

| GC-MS | Sterol co-analysis | Derivatization: BSTFA | |

| NMR | Structural elucidation | Solvent: CD3OD |

Q. Table 2. Statistical Methods for Data Contradiction Analysis

| Method | Use Case | Tools/Software | Reference |

|---|---|---|---|

| PCA | Reduce dimensionality in omics data | SIMCA, MetaboAnalyst | |

| PLS-DA | Class separation in metabolomics | R package "mixOmics" | |

| Meta-regression | Address study heterogeneity | STATA, RevMan |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.